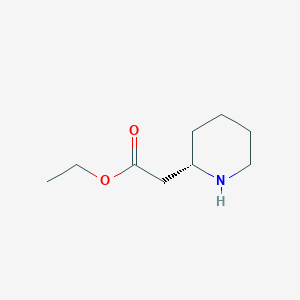

Ethyl (S)-2-(piperidin-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (S)-2-(piperidin-2-yl)acetate is a chiral compound featuring a piperidine ring attached to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-2-(piperidin-2-yl)acetate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of (S)-2-piperidinecarboxylic acid.

Esterification: The carboxylic acid is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form this compound.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Esterification: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.

Catalyst Optimization: Employing more efficient catalysts to reduce reaction time and increase selectivity.

Automated Purification: Using automated systems for purification to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-(piperidin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

- Oxidation may yield piperidine-2-carboxylic acid.

- Reduction may produce ethyl (S)-2-(piperidin-2-yl)ethanol.

- Substitution can result in various substituted piperidine derivatives.

Scientific Research Applications

Ethyl (S)-2-(piperidin-2-yl)acetate hydrochloride is a piperidine derivative with potential pharmacological applications, making it of interest in medicinal chemistry.

Overview

This compound hydrochloride is a chemical compound belonging to the piperidine class. Piperidine is a six-membered heterocycle with one nitrogen and five carbon atoms.

Preparation Methods

The synthesis of this compound hydrochloride typically involves reacting piperidine with ethyl bromoacetate under basic conditions via nucleophilic substitution. Industrial production scales up this reaction, optimizing for higher yields and purity using continuous flow reactors and automated systems.

Chemical Reactions

This compound hydrochloride can undergo oxidation, reduction, and substitution reactions.

- Oxidation: Forms N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: Converts the ester group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

- Substitution: The ester group can be replaced by nucleophiles like amines or thiols under basic conditions, resulting in various substituted derivatives.

Scientific Research Applications

This compound hydrochloride is used in chemistry as a building block for synthesizing complex molecules. In biology, it is studied for potential interactions with biological macromolecules. It is also investigated for potential therapeutic effects in medicine and utilized in producing pharmaceuticals and fine chemicals in the industry.

This compound hydrochloride has biological activities, primarily through its interaction with neurotransmitter systems, particularly the dopaminergic system. It acts as a dopamine reuptake inhibitor, increasing dopamine availability in the synaptic cleft, similar to methylphenidate. This action may enhance focus and attention, making it a candidate for ADHD treatment.

Research Findings

- Analgesic Effects: Compounds similar to this compound hydrochloride may exhibit analgesic properties by modulating pain pathways in the central nervous system.

- Antimicrobial Activity: Derivatives of piperidine, including this compound, can possess antimicrobial properties against various bacterial strains.

- Neuroprotective Effects: This compound has been investigated for its neuroprotective potential, potentially reducing alpha-synuclein aggregation, which is implicated in Parkinson's disease.

Case Studies

- ADHD Treatment: Clinical trials have evaluated the efficacy of this compound hydrochloride in ADHD patients, reporting improvements in attention and focus comparable to methylphenidate.

- Neurodegenerative Disease Model: In vitro studies demonstrated that this compound significantly reduced alpha-synuclein aggregation in neuronal cell lines exposed to glucose deprivation, indicating a potential protective effect against neurodegeneration.

Mechanism of Action

The mechanism of action of Ethyl (S)-2-(piperidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Ethyl (S)-2-(piperidin-2-yl)acetate can be compared with other similar compounds, such as:

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

Ethyl ®-2-(piperidin-2-yl)acetate: The enantiomer of the compound, which may have different biological activities.

2-(Piperidin-2-yl)acetic acid: The non-esterified form of the compound.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl (S)-2-(piperidin-2-yl)acetate, a chiral compound, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, biological effects, and comparative studies with related compounds.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C11H17NO2

- Molecular Weight: 197.26 g/mol

The synthesis typically involves the esterification of (S)-2-piperidinecarboxylic acid with ethanol, using a strong acid catalyst like sulfuric acid. The product is purified through recrystallization or column chromatography.

This compound interacts with specific molecular targets, such as enzymes and receptors. Its chiral nature allows for selective binding, modulating biological pathways. Notably, it acts on neurotransmitter systems, particularly those related to dopamine and serotonin transporters, which are crucial in neurological functions.

1. Neuropharmacological Effects

Research indicates that this compound exhibits stimulant properties similar to methylphenidate. It has shown efficacy in increasing locomotor activity in animal models, suggesting potential applications in treating attention-deficit hyperactivity disorder (ADHD) and other cognitive impairments .

2. Analgesic Properties

The compound has been evaluated for analgesic effects, similar to other piperidine derivatives. In vivo studies demonstrate its ability to reduce pain responses in various models, indicating its potential as an analgesic agent.

3. Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. In vitro assays against breast cancer cell lines MDA-MB-231 and MCF-7 showed that it can significantly decrease cell viability at low concentrations, suggesting a promising avenue for cancer therapy .

| Cell Line | Concentration (µM) | Effect on Viability |

|---|---|---|

| MDA-MB-231 | 6.25 | Significant decrease |

| MCF-7 | 25 | Moderate decrease |

Comparative Studies

This compound can be compared with several related compounds:

| Compound | Biological Activity |

|---|---|

| Ethylphenidate | Similar stimulant effects; less selective |

| (R)-Ethyl 2-phenyl-2-(piperidin-2-yl)acetate | Different stereochemistry affects binding |

| 2-(Piperidin-2-yl)acetic acid | Non-esterified form with distinct properties |

The unique stereochemistry of this compound imparts distinct biological activities compared to its analogs, influencing its interaction with biological targets and overall efficacy.

Case Studies

- Locomotor Activity in Mice:

- Cytotoxicity Against Cancer Cells:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl (S)-2-(piperidin-2-yl)acetate, and how do reaction conditions influence yield and stereochemical purity?

- Methodological Answer : A common approach involves coupling piperidine derivatives with activated esters under basic conditions. For example, cesium carbonate can deprotonate the piperidin-2-yl moiety, facilitating nucleophilic attack on ethyl haloacetates. Solvent choice (e.g., DMF or THF) and temperature (40–60°C) significantly impact reaction efficiency and enantiomeric excess. Post-synthesis, chiral chromatography or recrystallization is recommended to isolate the (S)-enantiomer .

Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR can confirm the ester linkage and piperidine ring protons. Coupling constants (J) help infer stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : For absolute stereochemical assignment, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves spatial arrangements with < 0.01 Å precision .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments between computational predictions and experimental data for this compound?

- Methodological Answer : Contradictions may arise from force field limitations in computational models (e.g., DFT). To resolve this:

Cross-validate using experimental techniques like vibrational circular dichroism (VCD) or electronic circular dichroism (ECD).

Compare experimental X-ray data (via SHELX-refined structures) with computed conformational landscapes .

Use chiral derivatizing agents (e.g., Mosher’s acid) for 19F NMR analysis to confirm enantiopurity .

Q. What experimental design considerations are critical for studying the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability : Conduct kinetic studies in buffered solutions (pH 1–10) at 37°C. Monitor degradation via HPLC with UV detection (λ = 210–260 nm).

- Temperature Effects : Use Arrhenius plots to extrapolate shelf-life under storage conditions.

- Steric and Electronic Factors : Compare hydrolysis rates with analogs (e.g., ethylphenidate) to assess the impact of substituents on the piperidine ring .

Q. How does the reactivity of this compound differ from its structural analogs in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Hindrance : The piperidine ring’s axial substituents hinder nucleophilic attack at the ester carbonyl compared to less hindered analogs (e.g., ethyl 2-(pyridin-3-yl)acetate).

- Electronic Effects : Electron-donating groups on the piperidine ring (e.g., methylamino) increase electron density at the ester carbonyl, accelerating reactions with Grignard reagents.

- Case Study : Ethylphenidate (a phenyl-substituted analog) shows slower hydrolysis due to aromatic stabilization, whereas the target compound’s aliphatic ring allows faster reactivity .

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

ethyl 2-[(2S)-piperidin-2-yl]acetate |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h8,10H,2-7H2,1H3/t8-/m0/s1 |

InChI Key |

SEJLPOWVAACXJQ-QMMMGPOBSA-N |

Isomeric SMILES |

CCOC(=O)C[C@@H]1CCCCN1 |

Canonical SMILES |

CCOC(=O)CC1CCCCN1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.